N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes benzofuran and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an aromatic amine and a benzofuran derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide: This compound shares structural similarities but differs in its functional groups and biological activities.
N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of benzofuran and isoindole moieties, which confer specific chemical reactivity and biological activity. Its versatility in various scientific applications sets it apart from similar compounds .
Properties
Molecular Formula |
C29H16N2O7 |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
N-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide |
InChI |
InChI=1S/C29H16N2O7/c32-25(16-6-12-21-23(14-16)27(34)31(26(21)33)18-4-2-1-3-5-18)30-17-7-9-19(10-8-17)37-20-11-13-22-24(15-20)29(36)38-28(22)35/h1-15H,(H,30,32) |
InChI Key |
HWPOUSNFJWWUSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O |
Origin of Product |
United States |
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